(R,R)-Methyl-BozPhos
Overview
Description
(R,R)-Methyl-BozPhos is a remarkable chemical compound with diverse applications in scientific research. Known for its complexity and variation, it holds immense potential to revolutionize various fields1.
Molecular Structure Analysis
The molecular structure of (R,R)-Methyl-BozPhos would require detailed examination using techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling. These methods can reveal its three-dimensional arrangement, bond angles, and functional groups.
Chemical Reactions Analysis
Understanding the chemical reactivity of (R,R)-Methyl-BozPhos involves investigating its behavior in various reactions. Unfortunately, specific reactions are not mentioned in the available data. Further research would be necessary to explore its reactivity with other compounds.
Physical And Chemical Properties Analysis
Detailed physical and chemical properties (such as melting point, solubility, stability, etc.) are not provided in the available information. Experimental characterization would be essential to determine these properties.
Scientific Research Applications
Enantioselective C-H Functionalization
(R, R)-BozPhos has been used effectively in enantioselective C-H functionalization of cyclopropanes in palladium-catalyzed cyclization. This application allows the synthesis of dihydroisoquinolones and dihydroquinolones with high yields and enantiomeric excess, highlighting the hemilabile nature of this ligand (Mayer et al., 2019).
Asymmetric Synthesis of α-Chiral Amines
Another application of (R, R)-BozPhos is in the asymmetric synthesis of α-chiral amines. This process is catalyzed by copper and involves the addition of dialkylzinc to N-phosphinoylimines, providing high yields, broad substrate scope, and high enantioselectivities with low catalyst loading (Boezio et al., 2003).
Catalyst in [4+2+2] Cycloaddition
The compound also finds application in catalyzing the [4+2+2] cycloisomerization of cyclooctatrienes, using a rhodium-BozPHOS based complex. This process results in the formation of both bicyclic and tricyclic cyclooctatrienes, demonstrating the complex's catalytic versatility (Canlas & Gilbertson, 2014).
Safety And Hazards
No safety or hazard information is available for (R,R)-Methyl-BozPhos. When handling any chemical compound, it is crucial to follow proper safety protocols, including protective gear and proper disposal procedures.
Future Directions
Exploring the potential applications and further research avenues for (R,R)-Methyl-BozPhos would require additional studies. Investigating its biological activity, catalytic properties, and potential industrial uses could guide future research directions1.
Please note that the analysis provided here is based on the limited information available. For a more comprehensive understanding, further investigation and access to relevant scientific literature would be necessary. If you have any specific questions or need additional details, feel free to ask!
properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28OP2/c1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4/h5-8,13-16H,9-12H2,1-4H3/t13-,14-,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVYNTUPREFTI-KLHDSHLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2P3(=O)[C@@H](CC[C@H]3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458887 | |
Record name | R,R-Me-BozPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-1-(2-[(2R,5R)-2,5-Dimethylphospholan-1-yl]phenyl)-2,5-dimethylphospholane 1-oxide | |
CAS RN |
638132-66-8 | |
Record name | R,R-Me-BozPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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